Aminomethyl methanethiosulfonate
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Overview
Description
Aminomethyl methanethiosulfonate is a compound that belongs to the class of methanethiosulfonates. These compounds are known for their reactivity with thiol groups, making them valuable in various biochemical and industrial applications. This compound is particularly notable for its ability to modify cysteine residues in proteins, which can be useful in studying protein function and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethyl methanethiosulfonate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aminomethyl thiol under basic conditions. The reaction typically proceeds as follows:
- Methanesulfonyl chloride is added to a solution of aminomethyl thiol in an organic solvent such as dichloromethane.
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction is allowed to proceed at room temperature for several hours, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Aminomethyl methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reactions with thiol-containing compounds are typically carried out in aqueous buffers at neutral pH.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Disulfide-linked products.
Scientific Research Applications
Aminomethyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for modifying thiol groups in organic synthesis.
Biology: It is employed in the study of protein structure and function by modifying cysteine residues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of aminomethyl methanethiosulfonate involves the modification of thiol groups in proteins and other molecules. The compound reacts with the thiol group (-SH) to form a disulfide bond (-S-S-CH3), effectively blocking the thiol group. This modification can alter the activity and function of the target molecule, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl methanethiosulfonate: Similar in structure but lacks the aminomethyl group.
Ethyl methanethiosulfonate: Similar in structure but has an ethyl group instead of an aminomethyl group.
Trimethylaminoethyl methanethiosulfonate: Contains a trimethylaminoethyl group, making it more hydrophilic.
Uniqueness
Aminomethyl methanethiosulfonate is unique due to its aminomethyl group, which provides additional reactivity and specificity in modifying thiol groups. This makes it particularly useful in applications where selective modification of cysteine residues is required.
Properties
Molecular Formula |
C2H7NO2S2 |
---|---|
Molecular Weight |
141.22 g/mol |
IUPAC Name |
methylsulfonothioyloxymethanamine |
InChI |
InChI=1S/C2H7NO2S2/c1-7(4,6)5-2-3/h2-3H2,1H3 |
InChI Key |
ITFGUDALSRICKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCN |
Origin of Product |
United States |
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